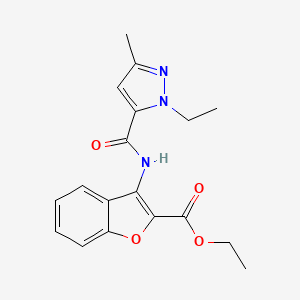

ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate

Description

Ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate is a heterocyclic compound featuring a benzofuran core linked to a pyrazole moiety via an amide bond. Key structural elements include:

- Benzofuran ring: A bicyclic system with oxygen in the furan ring, contributing to π-π stacking interactions in biological systems.

- Pyrazole substituents: A 1-ethyl-3-methyl-1H-pyrazole group, which enhances steric bulk and modulates electronic properties.

- Ester and amide functionalities: The ethyl ester at the 2-position of benzofuran and the pyrazole-5-amido group influence solubility and metabolic stability.

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors requiring aromatic and heterocyclic recognition motifs.

Properties

IUPAC Name |

ethyl 3-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-4-21-13(10-11(3)20-21)17(22)19-15-12-8-6-7-9-14(12)25-16(15)18(23)24-5-2/h6-10H,4-5H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWDPFKEMHPATR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Amidation and Esterification: The final steps involve the amidation of the pyrazole ring and esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the benzofuran or pyrazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

-

Antidiabetic Agents :

- Ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate has been investigated for its potential as an antidiabetic agent. Pyrazole derivatives are known to exhibit activity against type 2 diabetes by modulating glucose metabolism and insulin sensitivity. For instance, similar compounds have been shown to enhance insulin secretion from pancreatic beta cells and improve glucose uptake in peripheral tissues .

- Anti-inflammatory Properties :

- Anticancer Activity :

Data Table: Summary of Biological Activities

Case Study 1: Antidiabetic Effects

A study published in Journal of Medicinal Chemistry examined the efficacy of pyrazole derivatives in managing blood glucose levels in diabetic rats. The results indicated that compounds similar to this compound significantly reduced fasting blood glucose levels and improved lipid profiles, suggesting potential for clinical use in diabetes management.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted at a pharmacological laboratory investigated the anti-inflammatory effects of pyrazole derivatives on human macrophages. The study found that these compounds effectively reduced the production of TNF-alpha and IL-6, key markers of inflammation, highlighting their therapeutic potential in treating inflammatory disorders.

Case Study 3: Anticancer Properties

In vitro studies on breast cancer cell lines demonstrated that this compound induced apoptosis through the mitochondrial pathway. This finding supports further exploration into its use as a novel anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate biological processes such as cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Structural Analog: Ethyl 3-(1-(3-methyl-4-((6-(trifluoromethyl)pyridine-3-yl)methyl)-1H-pyrrole-2-carboxamido)ethyl)-1H-pyrazole-5-carboxylate (Compound 189)

Key Differences :

- Core structure : Compound 189 replaces the benzofuran ring with a trifluoromethylpyridine-pyrrole system, introducing strong electron-withdrawing effects .

- Synthetic yield : Compound 189 was synthesized in 28% yield, suggesting challenging coupling steps due to steric hindrance from the trifluoromethylpyridine group .

Similarities :

Functional Group Comparison: Ethyl Pyruvate

Pyrazole Derivatives: 5-Methyl-3-[1-(2-pyridylmethyl)amino]pyrazole-2-carboxylic Acid

- Aromatic systems : This derivative substitutes benzofuran with a pyridylmethyl group, altering hydrogen-bonding capacity. The pyridine nitrogen may facilitate metal coordination, a feature absent in the target compound .

- Crystallographic data : Structural analysis of such analogs often employs SHELXL () or OLEX2 (), tools also applicable to the target compound for resolving π-stacking or torsional angles .

Table 1: Comparative Analysis of Key Properties

Solubility and Bioavailability

- The target compound’s benzofuran ring may reduce aqueous solubility compared to pyridine-containing analogs (e.g., Compound 189) but improve binding to hydrophobic enzyme pockets.

- The ethyl ester group enhances metabolic stability over carboxylic acid derivatives, as seen in ethyl pyruvate’s pharmaceutical applications .

Biological Activity

Ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 302.33 g/mol

The structure features a benzofuran moiety linked to a pyrazole derivative, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been shown to exert cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).

- IC Values : The compound demonstrated IC values in the micromolar range, indicating significant cytotoxicity. Specifically, it was found to inhibit cell proliferation with IC values around 20 µM in MCF7 cells and 30 µM in A549 cells .

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties that may be linked to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators:

- Mechanism : The compound may act as a selective COX-2 inhibitor, reducing inflammation without affecting COX-1, which is crucial for maintaining gastric mucosa .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens:

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentrations (MIC) : The MIC values ranged from 50 to 100 µg/mL, suggesting potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

| Study | Compound | Activity | IC / MIC |

|---|---|---|---|

| Bouabdallah et al. (2022) | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Anticancer | IC = 3.25 mg/mL |

| Wei et al. (2022) | Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives | Antitumor | IC = 26 µM |

| Xia et al. (2022) | 1-Arylmethyl-3-aryl-1H-pyrazole derivatives | Antitumor | IC = 49.85 µM |

| Recent Review (2023) | Various pyrazole derivatives | Antimicrobial | MIC = 50–100 µg/mL |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.

- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells.

- Modulation of Immune Response : Its anti-inflammatory properties may also enhance immune response against infections.

Q & A

Q. What are the recommended synthetic routes for ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors such as substituted benzofuran and pyrazole derivatives. Key parameters include:

- Temperature : Optimal ranges between 80–120°C to balance reaction rate and byproduct formation.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for coupling reactions .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency. Industrial-scale optimization may employ continuous flow reactors to improve yield consistency .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to identify substituent positions and confirm amide/ester linkages .

- X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for structurally analogous pyrazole-benzofuran hybrids .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity or bioactivity data for this compound?

Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations). Methodological solutions include:

- Comparative Bioassays : Standardize protocols (e.g., MIC values for antimicrobial activity) across multiple labs .

- Computational Toxicology : Use tools like EPA’s DSSTox to predict toxicity profiles and cross-validate experimental data .

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubChem, DSSTox) to identify trends or outliers .

Q. What experimental strategies are recommended to elucidate the mechanism of action of this compound in biological systems?

- Molecular Docking : Screen against protein targets (e.g., bacterial enzymes, cancer-related kinases) using software like AutoDock Vina .

- Enzyme Inhibition Assays : Measure IC₅₀ values for target enzymes (e.g., COX-2 for anti-inflammatory activity) .

- Transcriptomic/Proteomic Profiling : Identify differentially expressed genes/proteins post-treatment using RNA-seq or LC-MS/MS .

Methodological Frameworks

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Systematic Substituent Variation : Modify pyrazole/benzofuran substituents (e.g., halogens, alkyl groups) and assess bioactivity .

- In Silico QSAR Modeling : Corrogate substituent properties (logP, polar surface area) with experimental IC₅₀ values .

- In Vitro Screening : Prioritize derivatives using high-throughput assays (e.g., antimicrobial disk diffusion, MTT cytotoxicity) .

Q. What computational and experimental approaches are synergistic for reaction pathway optimization?

- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction energetics and transition states .

- Design of Experiments (DOE) : Apply factorial design (e.g., Taguchi method) to optimize variables like temperature, solvent ratio, and catalyst loading .

- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.